ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a fused heterocyclic compound featuring:
- A thieno[2,3-c]pyridine core (a thiophene fused to a pyridine ring at the 2,3- and c-positions).
- Substituents:
- 3-Carbamoyl group (–CONH₂) at position 2.
- 2,3-Dihydro-1,4-benzodioxine-2-amido moiety at position 2.
- Ethyl carboxylate (–COOEt) at position 5.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-2-27-20(26)23-8-7-11-15(9-23)30-19(16(11)17(21)24)22-18(25)14-10-28-12-5-3-4-6-13(12)29-14/h3-6,14H,2,7-10H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBHVQVXZZFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxine intermediate, which is then coupled with a thieno[2,3-c]pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analog 1: Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
- Core: Thieno[2,3-c]pyridine with partial saturation (4,7-dihydro).
- Substituents: 2-Amino group (–NH₂). tert-Butoxycarbonyl (Boc)-protected amine at position 6. Ethyl carboxylate at position 3.
Comparison with Target Compound:
- Functional Groups : The Boc group in Analog 1 enhances stability during synthesis, whereas the target’s benzodioxine amido group may offer improved metabolic stability or receptor selectivity.
- Synthetic Utility : Both compounds use ethyl carboxylate as a leaving group or solubilizing moiety, but Analog 1’s Boc protection requires deprotection steps absent in the target’s synthesis .
Structural Analog 2: 3-Amino-5-Ethoxycarbonyl-4-(4-Methoxyphenyl)-6-Methylthieno[2,3-b]Pyridine-2-Carboxamide
- Core: Thieno[2,3-b]pyridine (thiophene fused to pyridine at 2,3- and b-positions).
- Substituents: 3-Amino and 2-carboxamide groups. 4-(4-Methoxyphenyl) and 6-methyl groups. Ethoxycarbonyl (–COOEt) at position 4.
Comparison with Target Compound:
- Core Differences : The [2,3-b] fusion in Analog 2 alters ring geometry compared to the target’s [2,3-c] fusion, affecting π-stacking and steric interactions.
- Substituent Positioning : The ethoxycarbonyl group at position 5 (vs. position 6 in the target) may influence electronic distribution and solubility.
- Biological Implications : The methoxyphenyl group in Analog 2 could enhance lipophilicity, whereas the target’s benzodioxine amido group provides a rigid, electron-rich aromatic system for targeted interactions .
Structural Analog 3: 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine
- Core : Pyridine with a 2-methoxy substituent.
- Substituents: 2,3-Dihydro-1,4-benzodioxin-5-yl group. Dimethylaminomethylphenylamine at position 3.
Comparison with Target Compound:
- Core vs. Fused System : Analog 3’s simple pyridine core lacks the fused thiophene ring, reducing conformational rigidity and possibly diminishing binding affinity compared to the target’s fused system.
Structural Analog 4: Ethyl 3,5-Dimethyl-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydrothieno[2,3-d]Pyrimidine-6-Carboxylate
- Core: Tetrahydrothieno[2,3-d]pyrimidine (partially saturated pyrimidine fused to thiophene).
- Substituents :
- 4-Oxo and 2-thioxo groups.
- Ethyl carboxylate at position 6.
Comparison with Target Compound:
- Aromaticity vs.
- Functional Groups : The thioxo and oxo groups in Analog 4 enable hydrogen bonding but lack the directional specificity of the target’s carbamoyl and benzodioxine amido groups.
- Synthetic Pathways : Both compounds utilize ethyl carboxylate, but Analog 4’s synthesis involves thiouracil derivatives, differing from the target’s likely amide coupling strategies .
Research Implications
- Structural Optimization: Comparisons highlight the importance of ring fusion (e.g., thieno[2,3-c] vs. [2,3-b]) and substituent positioning for tuning electronic and steric properties.
- Safety and Handling : Similar to Analog 1 (), the target compound likely requires standard laboratory precautions due to its complex heterocyclic structure .
Biological Activity
Ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound notable for its unique structural features and potential biological applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound exhibits a multifaceted structure characterized by the presence of functional groups such as carbamoyl, amido, and carboxylate. Its IUPAC name is ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate. The molecular formula is C20H21N3O6S with a molecular weight of 421.46 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The functional groups facilitate interactions such as:
- Hydrogen bonding
- Electrostatic interactions
- Hydrophobic contacts
These interactions enable the compound to modulate enzyme activities and receptor functions, leading to potential therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to ethyl 3-carbamoyl derivatives have demonstrated significant anticancer activities. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. A study focusing on thieno[2,3-c]pyridine derivatives reported IC50 values in the micromolar range against various cancer cell lines .
Antimicrobial Activity
Ethyl 3-carbamoyl derivatives have also been evaluated for their antimicrobial properties. In one study, derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 μg/mL depending on the specific bacterial strain tested .
Herbicidal Activity
The compound's structural features suggest potential use as a herbicide. In vivo efficacy tests showed that related thiazolo[4,5-b]pyridine compounds displayed effective preemergence control of various monocotyledon weeds . The herbicidal activity was linked to the inhibition of specific enzymes involved in plant metabolism.
Data Tables
| Biological Activity | Tested Compound | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | Ethyl 3-carbamoyl | 5–20 | |
| Antimicrobial | Ethyl 3-carbamoyl | 32–128 | |
| Herbicidal | Related thiazolo | Effective at 320 g/ha |
Case Studies
- Anticancer Study : A recent investigation into the anticancer properties of thieno[2,3-c]pyridine derivatives revealed that specific modifications to the ethyl carbamoyl group significantly enhanced cytotoxicity against breast cancer cell lines. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers.
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several ethyl carbamoyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the benzodioxine moiety enhanced antibacterial potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
